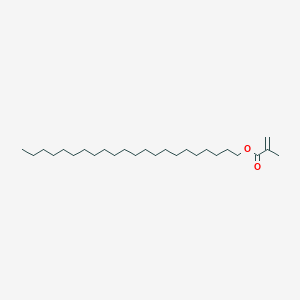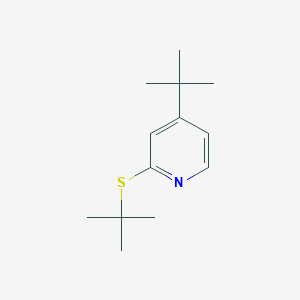
(3E)-3,7-dimethylocta-3,6-dien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-3,7-dimethylocta-3,6-dien-1-ol, also known as geranylgeraniol, is a natural organic compound with a molecular formula of C20H34O. It is a type of terpene alcohol, commonly found in various plants, fruits, and vegetables. Geranylgeraniol is known for its numerous biochemical and physiological effects, which make it a popular subject of scientific research.
Wissenschaftliche Forschungsanwendungen
EPDM Synthesis
3,7-Dimethylocta-1,6-diene (3,7-DMO) has been used as a termonomer for synthesizing ethylene-propylene-diene terpolymers (EPDM). The reactivity of 3,7-DMO in homopolymerization and cross-copolymerization was compared with industrial linear dienes, revealing significant influences on productivity and activity based on diene structure and concentration (Dolatkhani, Cramail, & Deffieux, 1995).
Radical Addition Reactions
Studies have shown that 3,7-dimethylocta-1,6-diene reacts with organic radicals generated by manganese(III) acetate, displaying different reactivities at various bond sites and leading to diverse cyclopentane derivatives (Mcquillin & Wood, 1976).
Hydrogenation over Platinum Zeolites
Hydrogenation of geraniol, which involves 3,7-dimethylocta-2,6-dien-1-ol, was performed over platinum-containing zeolites. This process shows regioselectivity influenced by zeolite structure and metal cluster size, important for converting geraniol selectively into citronellol (Tas, Parton, Vercruysse, & Jacobs, 1997).
Transition Metal Reactions
3,7-Dimethylocta-1,6-diene undergoes catalytic oxidation and hydroformylation when reacted with transition metals like rhodium and thallium, leading to the formation of methyl ketones and cyclopentane derivatives (Mcquillin & Parker, 1975).
Synthetic Applications
(2Z,6E)-3,6-Dimethylocta-2,6-dien-1-ol has been synthesized via Steglich esterification and subsequent rearrangements, showcasing its potential for creating novel compounds with unique olfactory properties (Kraft, Eichenberger, & Fráter, 1999).
Eigenschaften
CAS-Nummer |
16750-94-0 |
|---|---|
Produktname |
(3E)-3,7-dimethylocta-3,6-dien-1-ol |
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
(3E)-3,7-dimethylocta-3,6-dien-1-ol |
InChI |
InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5-6,11H,4,7-8H2,1-3H3/b10-6+ |
InChI-Schlüssel |
DTHIOPUFUOMHAY-UXBLZVDNSA-N |
Isomerische SMILES |
CC(=CC/C=C(\C)/CCO)C |
SMILES |
CC(=CCC=C(C)CCO)C |
Kanonische SMILES |
CC(=CCC=C(C)CCO)C |
Piktogramme |
Corrosive; Irritant |
Synonyme |
isogeraniol,trans-isogeraniol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



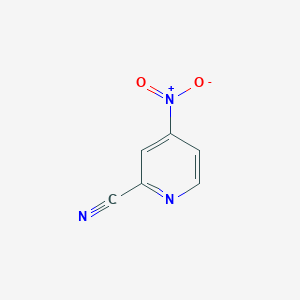
![Naphtho[2,1-d]thiazole-2(3H)-thione](/img/structure/B99603.png)
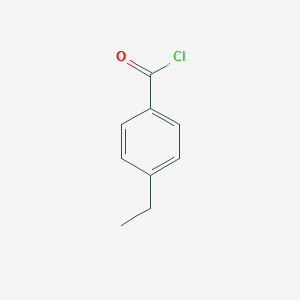
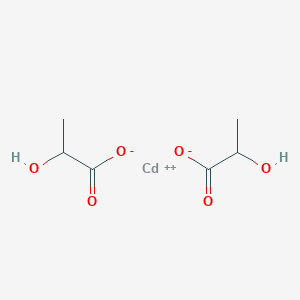
![Methyl 3-methoxybenzo[b]thiophene-3-carboxylate](/img/structure/B99611.png)

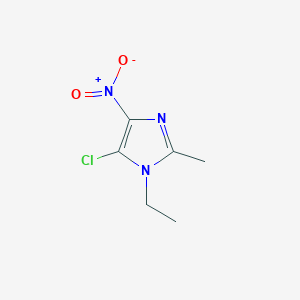
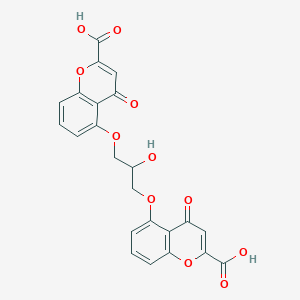
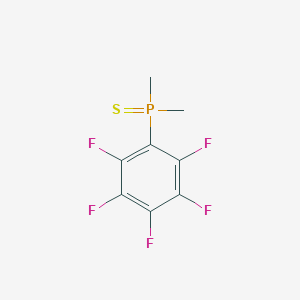
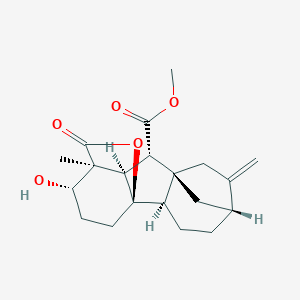

![6-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B99622.png)
